Propyl phenyl(propan-2-yl)carbamodithioate
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Overview
Description
Propyl phenyl(propan-2-yl)carbamodithioate is an organic compound that belongs to the class of carbamodithioates These compounds are characterized by the presence of a carbamodithioate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl phenyl(propan-2-yl)carbamodithioate typically involves the reaction of propyl phenylcarbamodithioic acid with isopropyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product. The final product is typically purified using techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Propyl phenyl(propan-2-yl)carbamodithioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols.
Scientific Research Applications
Propyl phenyl(propan-2-yl)carbamodithioate has several applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of propyl phenyl(propan-2-yl)carbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition or modification of enzyme activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl phenyl(propan-2-yl)carbamodithioate
- Ethyl phenyl(propan-2-yl)carbamodithioate
- Butyl phenyl(propan-2-yl)carbamodithioate
Uniqueness
Propyl phenyl(propan-2-yl)carbamodithioate is unique due to its specific alkyl group (propyl) and the presence of the phenyl and propan-2-yl groups. These structural features contribute to its distinct chemical properties and reactivity compared to similar compounds. The specific combination of these groups can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
62603-74-1 |
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Molecular Formula |
C13H19NS2 |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
propyl N-phenyl-N-propan-2-ylcarbamodithioate |
InChI |
InChI=1S/C13H19NS2/c1-4-10-16-13(15)14(11(2)3)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3 |
InChI Key |
GOYHKFGPDYCURW-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=S)N(C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
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